molecular formula C26H17F2N3O2S B2768295 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide CAS No. 923070-06-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2768295
CAS No.: 923070-06-8
M. Wt: 473.5
InChI Key: GZQNJXHGLOYTGU-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

Future Directions

The future directions for the study of “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide” could involve further exploration of its biological activities and potential applications . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Preparation Methods

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4,6-difluorobenzo[d]thiazole with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyridin-2-ylmethylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interfere with the synthesis of nucleic acids and proteins, further contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide can be compared with other benzothiazole derivatives, such as:

What sets this compound apart is its unique combination of fluorine atoms and phenoxy and pyridinyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F2N3O2S/c27-17-14-21(28)24-23(15-17)34-26(30-24)31(16-18-8-6-7-13-29-18)25(32)20-11-4-5-12-22(20)33-19-9-2-1-3-10-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQNJXHGLOYTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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